

# An In-Depth Technical Guide to the Physicochemical Properties of 7-Azaindoline

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## Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine). The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics of this important heterocyclic scaffold. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of 7-azaindoline's behavior and potential applications.

## Core Physicochemical Properties

7-Azaindoline is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its physicochemical properties are fundamental to its behavior in biological systems and its suitability for drug development.

## Data Presentation

The following tables summarize the key physicochemical properties of 7-azaindoline. It is important to note that while some experimental data is available, other parameters, such as pKa and logP, are not extensively reported in the literature for the parent compound and are often predicted or inferred from derivatives.

Property	Value	Source/Method
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub>	-
Molecular Weight	120.15 g/mol	-
Melting Point	78-83 °C	[1]
Boiling Point	~264.9 °C at 760 mmHg	[1]
Density	~1.1 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	114.0 ± 18.7 °C	[1]

Property	Value	Notes
pKa	Not experimentally determined for the parent compound.	Predicted values for the related 7-azaindole are around 7.69±0.20. The basicity of 7-azaindoline is expected to be higher than 7-azaindole due to the saturated pyrrolidine ring.
logP	Not experimentally determined for the parent compound.	The lipophilicity of 7-azaindoline derivatives is a key parameter in drug design and is typically optimized for specific targets.
Solubility	Soluble in DMSO at 100 mg/mL (832.29 mM).	[1] Moderate solubility in various organic solvents is expected. Aqueous solubility is likely pH-dependent.

## Spectral Data

Spectral analysis is crucial for the identification and characterization of 7-azaindoline. While comprehensive experimental spectral data for the parent 7-azaindoline is not widely published, representative data for the closely related 7-azaindole and some derivatives are available. An ATR-IR spectrum for 7-azaindoline (2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine) has been reported.

Note: Experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and UV-Vis spectra for the parent 7-azaindoline are not readily available in the cited literature. The provided spectral data for 7-azaindole can serve as a reference, keeping in mind the structural differences.

## Infrared (IR) Spectroscopy

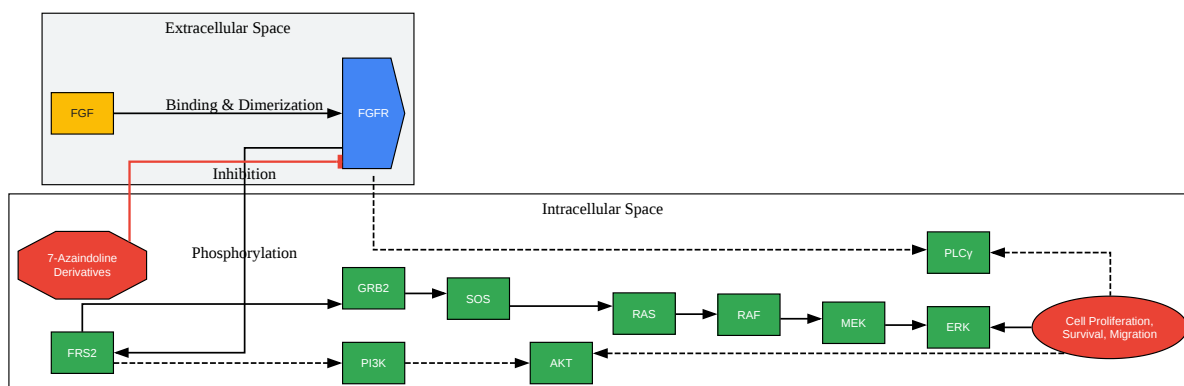
The IR spectrum provides information about the functional groups present in a molecule. An ATR-IR spectrum is available for 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine.

## Biological Activity and Signaling Pathway Involvement

Derivatives of the 7-azaindoline scaffold have been identified as potent inhibitors of various protein kinases, playing a significant role in cancer research and drug development. A key target of 7-azaindoline-based compounds is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

## FGFR Signaling Pathway and Inhibition by 7-Azaindoline Derivatives

The FGF/FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. 7-Azaindoline derivatives have been developed to inhibit FGFR, thereby blocking downstream signaling cascades and reducing tumor growth.



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### FGFR Signaling Pathway Inhibition

## Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of 7-azaindoline. These protocols are based on standard laboratory practices.

### Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of 7-azaindoline.

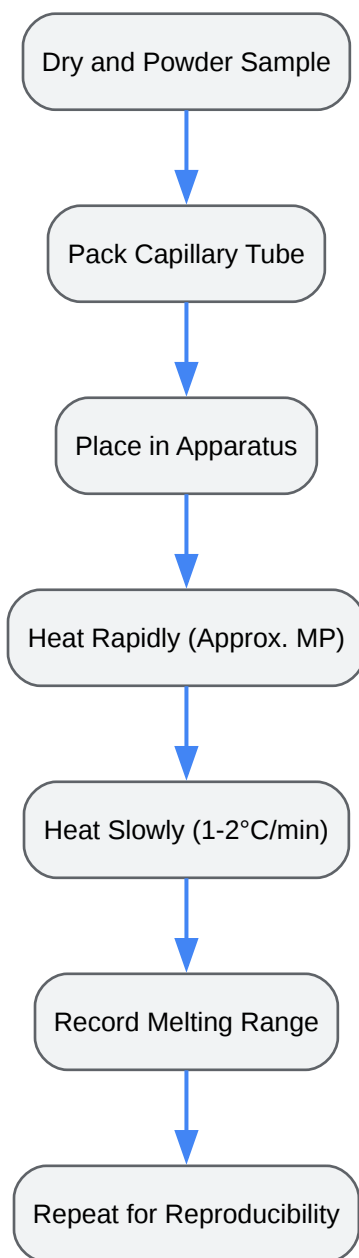
Materials:

- 7-azaindoline sample (finely powdered and dry)
- Capillary tubes (sealed at one end)

- Melting point apparatus
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the 7-azaindoline sample is completely dry. If necessary, dry the sample under vacuum. Grind the sample to a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Determination:
  - Rapid Determination (optional): Heat the sample rapidly to get an approximate melting point.
  - Accurate Determination: Start heating at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- Repeat: Perform the measurement at least two more times with fresh samples and new capillary tubes to ensure reproducibility.



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#### Melting Point Determination Workflow

## pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of 7-azaindoline.

Materials:

- 7-azaindoline sample

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
- Potassium chloride (KCl) for maintaining ionic strength
- Deionized water (degassed)
- pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Sample Preparation: Accurately weigh a known amount of 7-azaindoline and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
- Titration Setup: Place the beaker with the sample solution on a magnetic stirrer and immerse the pH electrode.
- Titration:
  - Slowly add the standardized HCl solution from the burette in small, known increments (e.g., 0.1 mL).
  - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
  - Continue the titration until the pH changes significantly and then becomes stable again, ensuring the equivalence point is passed.

- Data Analysis:
  - Plot a titration curve of pH versus the volume of titrant added.
  - Determine the equivalence point from the inflection point of the curve (or by calculating the first or second derivative).
  - The pKa is the pH at the half-equivalence point.
- Repeat: Perform the titration in triplicate to ensure accuracy.

## logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of 7-azaindoline.

Materials:

- 7-azaindoline sample
- n-Octanol (pre-saturated with water)
- Water or buffer solution (pH 7.4, pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Shaker or vortex mixer
- Centrifuge (if using tubes)
- UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

- Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
- Sample Preparation: Prepare a stock solution of 7-azaindoline in the aqueous phase at a known concentration.



- Partitioning:
  - In a separatory funnel or centrifuge tube, add a known volume of the n-octanol phase and a known volume of the aqueous stock solution (a 1:1 volume ratio is common).
  - Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
- Phase Separation: Allow the phases to separate completely. If using centrifuge tubes, centrifuge to ensure clear separation.
- Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of 7-azaindoline in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:  $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$   $\log P = \log_{10}(P)$
- Repeat: Perform the experiment at least in triplicate.

## Solubility Determination (Gravimetric Method)

Objective: To determine the solubility of 7-azaindoline in a specific solvent.

Materials:

- 7-azaindoline sample
- Solvent of interest (e.g., water, ethanol)
- Vials with screw caps
- Thermostatic shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filter)

- Evaporating dish

#### Procedure:

- **Sample Preparation:** Add an excess amount of 7-azaindoline to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
- **Equilibration:** Tightly cap the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the undissolved solid to settle.
- **Sampling and Filtration:** Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.
- **Solvent Evaporation:** Transfer the filtered saturated solution to a pre-weighed evaporating dish.
- **Drying and Weighing:** Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Once dry, accurately weigh the evaporating dish containing the dissolved solid.
- **Calculation:** The mass of the dissolved 7-azaindoline is the final weight of the dish minus the initial weight. The solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).
- **Repeat:** Perform the determination in triplicate.

## Conclusion

This technical guide has summarized the core physicochemical properties of 7-azaindoline, a molecule of significant interest in drug discovery. While experimental data for some properties of the parent compound are limited, this guide provides a solid foundation for researchers by presenting available data, outlining detailed experimental protocols for property determination, and illustrating its role in a key biological signaling pathway. The provided information and

methodologies will aid in the rational design and development of novel therapeutics based on the 7-azaindoline scaffold.

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## References

- 1. Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
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